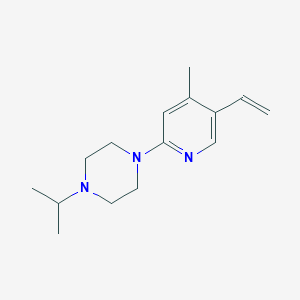

1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

Description

1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with an isopropyl group at the 1-position and a 4-methyl-5-vinylpyridin-2-yl moiety at the 4-position. The piperazine ring’s flexibility and nitrogen atoms enable hydrogen bonding and charge interactions critical for receptor binding, while substituents like isopropyl or vinylpyridinyl groups influence lipophilicity, metabolic stability, and selectivity .

Properties

Molecular Formula |

C15H23N3 |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

1-(5-ethenyl-4-methylpyridin-2-yl)-4-propan-2-ylpiperazine |

InChI |

InChI=1S/C15H23N3/c1-5-14-11-16-15(10-13(14)4)18-8-6-17(7-9-18)12(2)3/h5,10-12H,1,6-9H2,2-4H3 |

InChI Key |

HCCPYGXCTFXDPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=C)N2CCN(CC2)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves several steps:

Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.

Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, leading to the formation of piperazine derivatives.

Intermolecular cycloaddition of alkynes: This reaction involves alkynes bearing amino groups to form piperazine rings.

Photocatalytic synthesis: A method that uses light to catalyze the formation of piperazine derivatives.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Cyclization: The formation of ring structures through intramolecular reactions, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Piperazine derivatives exhibit varied biological activities depending on substituents. Key comparisons include:

- Piperazine vs. Piperidine : Replacement of piperidine with piperazine (e.g., Compound 3 vs. 1) enhances hA2AAR binding affinity by 10-fold due to the additional nitrogen’s hydrogen-bonding capability .

- Substituent Effects : Para-substituents (e.g., OCH2CH2OCH3, COOEt) on benzyl-piperazine analogs reduce hA2AAR affinity, while ethylamine chains improve it . Similarly, ortho/meta substituents on phenylpiperazines enhance 5-HT1A binding, whereas para-nitro or chloro groups diminish activity .

- Ring Substitution : Replacing piperazine with morpholine (e.g., Compound 5c) drastically reduces cholinesterase inhibition, highlighting the necessity of the piperazine’s charged nitrogen for enzyme interaction .

Metabolic Stability

Piperazine moieties are often metabolic hotspots. For example, deethylation and N-oxide formation are common pathways for piperazine-containing drugs .

Selectivity and Therapeutic Potential

- Serotonin/Norepinephrine Receptors: Piperazine derivatives with amidine groups (e.g., Compound I-4) show dual 5-HT/NE receptor activity, while vinylpyridinyl substitution in the target compound may enhance specificity for dopaminergic or adenosine receptors .

- PARP-1 Inhibition: Piperazine-substituted naphthoquinones exhibit PARP-1 selectivity, suggesting that the vinylpyridinyl group in the target compound could similarly enhance interaction with DNA repair enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.